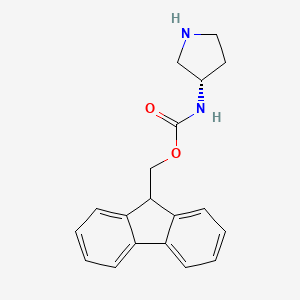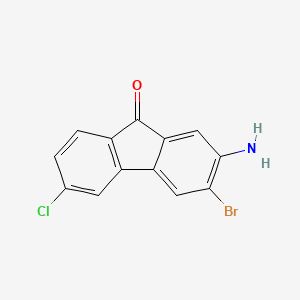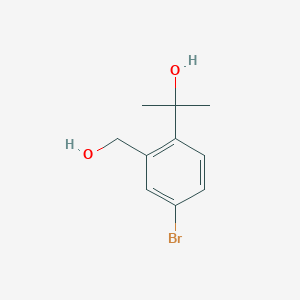
1-Ethyl-3-nitro-2(1H)-pyridinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethyl-3-nitro-2(1H)-pyridinone is a heterocyclic compound that belongs to the class of pyridinones It is characterized by the presence of an ethyl group at the first position, a nitro group at the third position, and a pyridinone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-3-nitro-2(1H)-pyridinone can be achieved through several synthetic routes. One common method involves the nitration of 1-ethyl-2(1H)-pyridinone using a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at low temperatures to control the nitration process and prevent over-nitration.
Another method involves the reaction of 1-ethyl-2(1H)-pyridinone with a nitrating agent such as nitronium tetrafluoroborate in an organic solvent like dichloromethane. This method offers better control over the nitration process and yields higher purity products.
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, including temperature, concentration, and flow rates, ensuring consistent product quality and yield.
化学反応の分析
Types of Reactions
1-Ethyl-3-nitro-2(1H)-pyridinone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Oxidation: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Major Products Formed
Reduction: 1-Ethyl-3-amino-2(1H)-pyridinone.
Substitution: Various substituted pyridinones depending on the nucleophile used.
Oxidation: 1-Carboxy-3-nitro-2(1H)-pyridinone.
科学的研究の応用
1-Ethyl-3-nitro-2(1H)-pyridinone has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects, including anti-inflammatory and antimicrobial agents.
Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other fine chemicals.
作用機序
The mechanism of action of 1-Ethyl-3-nitro-2(1H)-pyridinone depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects.
In materials science, the electronic properties of the compound are exploited to develop materials with specific functionalities. The presence of the nitro and ethyl groups can influence the electronic distribution within the molecule, affecting its reactivity and interactions with other materials.
類似化合物との比較
1-Ethyl-3-nitro-2(1H)-pyridinone can be compared with other similar compounds such as:
1-Ethyl-3-nitro-2-phenyl-indole: This compound has a similar nitro group but differs in the core structure, which is an indole instead of a pyridinone.
Ethyl 3-nitro-2-phenylacrylate: This compound also contains a nitro group and an ethyl group but has an acrylate moiety instead of a pyridinone ring.
The uniqueness of this compound lies in its specific combination of functional groups and the pyridinone ring, which imparts distinct chemical and physical properties compared to other similar compounds.
特性
分子式 |
C7H8N2O3 |
|---|---|
分子量 |
168.15 g/mol |
IUPAC名 |
1-ethyl-3-nitropyridin-2-one |
InChI |
InChI=1S/C7H8N2O3/c1-2-8-5-3-4-6(7(8)10)9(11)12/h3-5H,2H2,1H3 |
InChIキー |
VZOIKHJINSYQJE-UHFFFAOYSA-N |
正規SMILES |
CCN1C=CC=C(C1=O)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


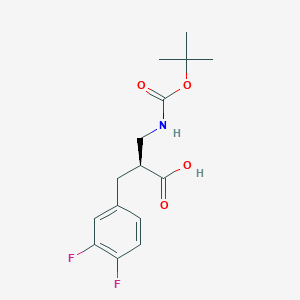

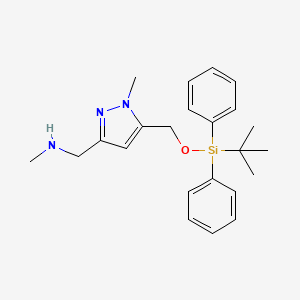



![6-[(3,4-dichloro-N-methylanilino)methyl]quinazoline-2,4-diamine](/img/structure/B13989674.png)
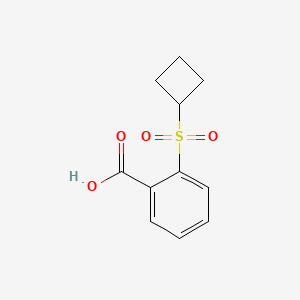
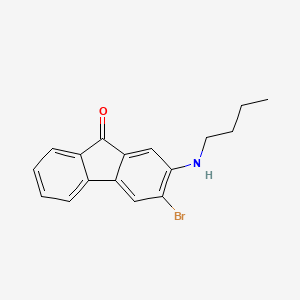
![ethyl N-methyl-N-[2-[6-(1,7,8-trimethoxy-3,4-dihydro-1H-isochromen-3-yl)-1,3-benzodioxol-5-yl]ethyl]carbamate](/img/structure/B13989695.png)
